3,6-Bis(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3,6-Bis(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 895330-71-9
VCID: VC0482586
InChI: InChI=1S/C17H14N4O2S/c1-22-13-9-5-3-7-11(13)15-18-19-17-21(15)20-16(24-17)12-8-4-6-10-14(12)23-2/h3-10H,1-2H3
SMILES: COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC
Molecular Formula: C17H14N4O2S
Molecular Weight: 338.4g/mol

3,6-Bis(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 895330-71-9

Main Products

VCID: VC0482586

Molecular Formula: C17H14N4O2S

Molecular Weight: 338.4g/mol

3,6-Bis(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 895330-71-9

CAS No. 895330-71-9
Product Name 3,6-Bis(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C17H14N4O2S
Molecular Weight 338.4g/mol
IUPAC Name 3,6-bis(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H14N4O2S/c1-22-13-9-5-3-7-11(13)15-18-19-17-21(15)20-16(24-17)12-8-4-6-10-14(12)23-2/h3-10H,1-2H3
Standard InChIKey LAUZYNWWWCCNLL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC
Canonical SMILES COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC
PubChem Compound 4870763
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator